molecular formula C9H12Cl3N3 B11852807 1-(6-chloroimidazo[1,2-a]pyridin-2-yl)-N-methylmethanamine dihydrochloride

1-(6-chloroimidazo[1,2-a]pyridin-2-yl)-N-methylmethanamine dihydrochloride

Cat. No.: B11852807
M. Wt: 268.6 g/mol
InChI Key: JJFOZYOFGIMMDV-UHFFFAOYSA-N
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Description

1-(6-chloroimidazo[1,2-a]pyridin-2-yl)-N-methylmethanamine dihydrochloride is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a chloro-substituted imidazo[1,2-a]pyridine ring, which is a heterocyclic structure, and is often used in the synthesis of pharmaceuticals and other biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-chloroimidazo[1,2-a]pyridin-2-yl)-N-methylmethanamine dihydrochloride typically involves the alkylation of 6-chloroimidazo[1,2-a]pyridine with N-methylmethanamine. This reaction is often carried out in a solvent such as acetonitrile under heating conditions to ensure good solubility and reactivity .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(6-chloroimidazo[1,2-a]pyridin-2-yl)-N-methylmethanamine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the chloro group to other functional groups.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

1-(6-chloroimidazo[1,2-a]pyridin-2-yl)-N-methylmethanamine dihydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(6-chloroimidazo[1,2-a]pyridin-2-yl)-N-methylmethanamine dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The chloro-substituted imidazo[1,2-a]pyridine ring can bind to active sites, modulating the activity of the target molecule. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(6-chloroimidazo[1,2-a]pyridin-2-yl)-N-methylmethanamine dihydrochloride is unique due to its specific substitution pattern and the presence of the N-methylmethanamine group. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C9H12Cl3N3

Molecular Weight

268.6 g/mol

IUPAC Name

1-(6-chloroimidazo[1,2-a]pyridin-2-yl)-N-methylmethanamine;dihydrochloride

InChI

InChI=1S/C9H10ClN3.2ClH/c1-11-4-8-6-13-5-7(10)2-3-9(13)12-8;;/h2-3,5-6,11H,4H2,1H3;2*1H

InChI Key

JJFOZYOFGIMMDV-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CN2C=C(C=CC2=N1)Cl.Cl.Cl

Origin of Product

United States

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